Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
The synthesis of Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in a good yield . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole structure makes it a valuable tool for studying biological processes, including enzyme interactions and signal transduction pathways.
Medicine: Indole derivatives are known for their therapeutic potential, and this compound is no exception.
Mechanism of Action
The mechanism of action of Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as gene expression, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16FN3O2 |
---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-5-fluoro-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C14H16FN3O2/c1-17(2)8-16-12-10-7-9(15)5-6-11(10)18(3)13(12)14(19)20-4/h5-8H,1-4H3 |
InChI Key |
LTUIVPYHVUWWDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)N=CN(C)C |
Origin of Product |
United States |
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